molecular formula C15H16N4O6 B135872 5'-O-Benzoyl Ribavirin CAS No. 58151-90-9

5'-O-Benzoyl Ribavirin

Cat. No.: B135872
CAS No.: 58151-90-9
M. Wt: 348.31 g/mol
InChI Key: DFCVOGPUXOBQKK-ZHSDAYTOSA-N
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Description

5’-O-Benzoyl Ribavirin is a derivative of ribavirin, a synthetic guanosine nucleoside with broad-spectrum antiviral activity. Ribavirin is known for its effectiveness against various RNA and DNA viruses, including hepatitis C virus, respiratory syncytial virus, and influenza virus . The modification of ribavirin to 5’-O-Benzoyl Ribavirin involves the addition of a benzoyl group at the 5’-hydroxyl position of the ribose moiety, which can potentially alter its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Target of Action

5’-O-Benzoyl Ribavirin, also known as Ribavirin Impurity E, is a synthetic guanosine nucleoside and antiviral agent . Its primary targets are RNA and DNA viruses . It interferes with the synthesis of viral mRNA . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Inhibition of host inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pool is proposed to be another mechanism of action of ribavirin . IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis .

Mode of Action

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . It exerts extensive perturbation of cellular and viral gene expression . The impact of ribavirin on divergent cellular and viral pathways may be concentration dependent .

Biochemical Pathways

The peripheral pathways that transform growth substrates to benzoyl-CoA include various types of novel reactions, for example carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions and shortening of aliphatic side chains . The central benzoyl-CoA pathway differs in several aspects in the denitrifying, phototrophic and fermenting bacteria studied .

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers who received 150 mg of intravenous 13C3-ribavirin followed after 1 h by a 400 mg oral dose showed that ribavirin had a mean bioavailability of 52% ±22%, and a mean half-life . After oral ingestion of ribavirin, the plasma concentration exhibits a characteristic three-phase profile, consisting of two rapid phases (absorption and distribution) and one long terminal elimination phase .

Result of Action

Ribavirin interferes with the synthesis of viral mRNA, thereby inhibiting the replication of RNA and DNA viruses . It is reported that ribavirin might be only effective in early stages of viral hemorrhagic fevers including Lasser fever, Crimean-Congo hemorrhagic fever, Venezuelan hemorrhagic fever, and Hantavirus infection .

Action Environment

The environment can influence the action, efficacy, and stability of 5’-O-Benzoyl Ribavirin. For example, the impact of ribavirin on divergent cellular and viral pathways may be concentration dependent . The bioavailability of ribavirin increases significantly with high-fat meals . The use of ribavirin in HCV therapy has diminished, but it continues to be recommended concomitantly with selected interferon-free, direct-acting antiviral treatments .

Biochemical Analysis

Biochemical Properties

Ribavirin, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules . Ribavirin is a guanosine analog and can interfere with the synthesis of viral mRNA

Cellular Effects

Ribavirin, however, has been shown to exert extensive perturbation of cellular and viral gene expression . It’s possible that 5’-O-Benzoyl Ribavirin may have similar effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 5’-O-Benzoyl Ribavirin in laboratory settings. Ribavirin has a large distribution volume and requires more than 4 weeks to reach steady-state concentrations . It’s possible that 5’-O-Benzoyl Ribavirin may have similar stability and degradation characteristics.

Dosage Effects in Animal Models

Studies on Ribavirin have shown that it can cause embryotoxic effects in rats at a dosage of 82.3 mg/kg

Metabolic Pathways

Ribavirin is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . It’s possible that 5’-O-Benzoyl Ribavirin may be involved in similar metabolic pathways.

Transport and Distribution

Ribavirin is known to be transported across the blood-testis barrier via carrier-mediated processes . It’s possible that 5’-O-Benzoyl Ribavirin may have similar transport and distribution characteristics.

Subcellular Localization

Ribavirin is known to be activated by intracellular phosphorylation into mono-, di- and triphosphates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Benzoyl Ribavirin typically involves the protection of the ribose hydroxyl groups, followed by selective benzoylation at the 5’-position. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of 5’-O-Benzoyl Ribavirin follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-O-Benzoyl Ribavirin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5’-O-Benzoyl Ribavirin

5’-O-Benzoyl Ribavirin is unique due to its modified structure, which can potentially enhance its pharmacokinetic properties and reduce cytotoxicity compared to ribavirin. The benzoyl group may also improve its stability and bioavailability, making it a promising candidate for further drug development .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6/c16-12(22)13-17-7-19(18-13)14-11(21)10(20)9(25-14)6-24-15(23)8-4-2-1-3-5-8/h1-5,7,9-11,14,20-21H,6H2,(H2,16,22)/t9-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCVOGPUXOBQKK-ZHSDAYTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167381
Record name 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58151-90-9
Record name 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58151-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin 5'-benzoyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIBAVIRIN 5'-BENZOYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4P8EPH7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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